4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 877399-74-1) is a boronate-containing heterocyclic molecule with significant utility in medicinal chemistry and organic synthesis. Its structure comprises:
- A piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position.
- A pyrazole ring substituted with methyl groups at the 3- and 5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the 4-position.
- A methylene (-CH₂-) linker connecting the pyrazole and piperidine rings.
Molecular Formula: C₁₉H₃₂BN₃O₄
Molecular Weight: 377.292 g/mol .
This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester group, enabling the formation of carbon-carbon bonds in drug discovery pipelines . Its Boc-protected piperidine moiety enhances solubility and stability during synthetic workflows, making it advantageous for constructing bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
tert-butyl 4-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38BN3O4/c1-15-18(23-29-21(6,7)22(8,9)30-23)16(2)26(24-15)14-17-10-12-25(13-11-17)19(27)28-20(3,4)5/h17H,10-14H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUSUKGUZAPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3CCN(CC3)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Chemical Formula : C15H27BN2O2
- Molecular Weight : 278.2 g/mol
- CAS Number : 2205068-12-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas. The following sections detail specific activities and findings from relevant research.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- A study on structurally related pyrazole derivatives showed effective antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their effectiveness compared to conventional antibiotics .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structural features suggest it may possess similar activities:
- Studies have utilized DPPH radical scavenging assays to evaluate the antioxidant potential of pyrazole derivatives, indicating promising results in reducing oxidative stress .
The mechanism by which this compound exerts its biological effects is still under investigation. However, insights can be drawn from related compounds:
- Pyrazole derivatives often interact with specific enzymes or receptors in cellular pathways. For example, they may inhibit cyclooxygenase (COX) enzymes or modulate signaling pathways involved in inflammation and cancer progression .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antioxidant Evaluation :
- Pharmacological Profiling :
Data Tables
Comparison with Similar Compounds
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate
tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate
- Molecular Formula : C₁₉H₃₁BN₄O₄
- Molecular Weight : 390.28 g/mol
- Key Features : Substitutes pyrazole with pyrimidine and piperidine with piperazine. The pyrimidine ring introduces additional hydrogen-bonding sites for nucleic acid targeting .
- Applications : Intermediate in antiviral drug development.
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
- Molecular Formula : C₁₃H₂₀BrN₃O₂
- Molecular Weight : 330.22 g/mol
- Key Features : Bromine replaces the boronate ester, rendering it suitable for nucleophilic substitution rather than cross-coupling .
- Applications : Precursor for palladium-catalyzed Buchwald-Hartwig aminations.
Physicochemical Properties
Preparation Methods
Synthesis of 3,5-Dimethylpyrazole Core
- The pyrazole ring substituted at 3 and 5 positions with methyl groups is commonly prepared via condensation of appropriate 1,3-dicarbonyl compounds with hydrazine derivatives.
- For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate under reflux conditions to yield 3,5-dimethylpyrazole.
- This step is well-established and yields the core heterocycle necessary for further functionalization.
Introduction of the Boronate Ester Group
- The critical step involves installing the boronate ester at the 4-position of the pyrazole ring.
- This is achieved via transition-metal catalyzed borylation reactions , typically employing bis(pinacolato)diboron (B2pin2) as the boron source.
- A common catalytic system includes palladium catalysts (Pd(dppf)Cl2 or Pd(PPh3)4) with a base such as potassium acetate in a polar aprotic solvent like dimethylformamide (DMF) or dioxane.
- The reaction selectively installs the pinacol boronate ester at the 4-position of the pyrazole ring, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-dimethylpyrazole intermediates.
Coupling with Boc-Protected Piperidine
- The piperidine moiety is introduced via nucleophilic substitution or alkylation at the pyrazole nitrogen (N1 position).
- The piperidine is protected with a tert-butyl carbamate (Boc) group to prevent side reactions on the nitrogen.
- The coupling typically involves:
- Preparation of 4-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester or a similar electrophilic intermediate.
- Nucleophilic substitution of the pyrazole N1 with the piperidine derivative under basic conditions (e.g., potassium carbonate in acetonitrile or DMF).
- This yields the target molecule, 4-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester.
Purification and Characterization
- The final product is purified by column chromatography, typically using silica gel and eluting with gradients of ethyl acetate/hexanes or similar solvents.
- Characterization includes:
- NMR spectroscopy (1H, 13C, and 11B) to confirm the boronate ester and pyrazole substitution pattern.
- Mass spectrometry to verify molecular weight.
- Elemental analysis and melting point determination.
- The boronate ester is sensitive to hydrolysis; thus, care is taken to maintain anhydrous conditions during purification and storage.
Comparative Data Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Acetylacetone + hydrazine hydrate | Reflux in ethanol, 2-4 hours | 75-85 | Standard pyrazole synthesis |
| 2 | Borylation at pyrazole C4 | B2pin2, Pd(dppf)Cl2, KOAc | 80-100 °C, 12-24 hours | 60-75 | Selective borylation, sensitive to moisture |
| 3 | Alkylation with Boc-piperidine | 4-(bromomethyl)piperidine-Boc, K2CO3 | RT to 60 °C, 6-12 hours | 65-80 | N1 substitution on pyrazole |
| 4 | Purification | Silica gel chromatography | Gradient elution | - | Anhydrous conditions recommended |
Research Findings and Notes
- The boronate ester functionality is crucial for further Suzuki coupling reactions, making this compound a valuable intermediate in medicinal chemistry and materials science.
- The tert-butyl carbamate protecting group on the piperidine nitrogen enhances the compound's stability and solubility during synthesis and purification.
- Transition-metal catalyzed borylation is the most efficient and selective method for introducing the pinacol boronate ester on heteroaromatic systems such as pyrazoles.
- Alternative routes involving direct lithiation and borylation have lower yields and require stricter temperature control.
- The overall synthetic sequence is modular, allowing variation in the piperidine substituent or pyrazole substitution pattern for analog development.
Q & A
Basic: What are the recommended safety precautions when handling this compound in laboratory settings?
Methodological Answer:
When handling this moisture-sensitive boronic ester, adhere to the following protocols:
- Storage: Store under inert gas (argon/nitrogen) at 2–8°C in a tightly sealed container to prevent hydrolysis .
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust by working in a fume hood .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide the compound’s CAS number (877399-74-1) to medical personnel .
Basic: What synthetic routes are commonly employed for the preparation of this boronic ester-containing piperidine derivative?
Methodological Answer:
A two-step synthesis is typical:
Step 1: Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with a Boc-protected piperidine derivative via nucleophilic substitution. Reflux in ethanol for 2–4 hours yields the intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
